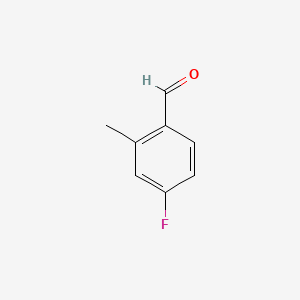

4-Fluoro-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCFIKGEGWFWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382516 | |

| Record name | 4-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63082-45-1 | |

| Record name | 4-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 4-Fluoro-2-methylbenzaldehyde (CAS No. 63082-45-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS number 63082-45-1, is a specialized aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] With a molecular formula of C₈H₇FO, this compound's utility is derived from the specific arrangement of its functional groups: a reactive aldehyde, an electron-donating methyl group, and a strongly electronegative fluorine atom.[1][2] This unique substitution pattern makes it a valuable precursor for creating novel therapeutic agents and advanced materials.[3]

The strategic incorporation of fluorine is a well-established principle in medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] this compound provides a readily available scaffold to introduce a fluorinated phenyl moiety into target structures, making it a compound of significant interest in pharmaceutical and agrochemical research and development.[3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing the technical insights necessary for its effective utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

The physical characteristics of this compound define its handling, storage, and reaction conditions. It typically presents as a colorless to pale yellow liquid.[1][2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63082-45-1 | [3][5] |

| Molecular Formula | C₈H₇FO | [1][3][5] |

| Molecular Weight | 138.14 g/mol | [1][3][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Density | ~1.144 g/mL at 25 °C | [5] |

| Boiling Point | 206.7 ± 20.0 °C at 760 mmHg; 87 °C at 14 mmHg | [5][7] |

| Flash Point | 82 - 89.2 °C | [1][5][7] |

| Refractive Index (n20D) | ~1.526 - 1.530 | [1][3][5] |

| Vapor Pressure | 0.235 mmHg at 25 °C | [5][8] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (singlet, ~9.9-10.2 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), and the methyl protons (singlet, ~2.5 ppm). The exact shifts and coupling patterns of the aromatic protons are influenced by the fluorine and methyl substituents.

-

¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde at ~192 ppm, along with signals for the aromatic carbons and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Other key peaks include C-H stretching from the aromatic ring and methyl group, and a C-F stretching band.[6]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z of approximately 138.[6][9] Common fragmentation patterns involve the loss of a hydrogen atom ([M-H]⁺ at m/z 137) or the formyl radical ([M-CHO]⁺ at m/z 109).[10]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Pathways

The synthesis of this compound typically involves controlled electrophilic substitution on a fluorinated aromatic precursor.[1] One common industrial approach is the formylation of 3-fluorotoluene. Another viable route involves a Friedel-Crafts acylation of m-fluorotoluene with a reagent like trichloroacetyl chloride, followed by hydrolysis of the resulting ketone to form the corresponding carboxylic acid, which can then be reduced to the aldehyde.[11] The choice of synthesis depends on factors like precursor availability, scalability, and desired purity.[1]

Caption: Generalized Friedel-Crafts synthesis route.

Core Reactivity

The chemical behavior of this compound is dictated by its functional groups:

-

The Aldehyde Group: This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions, making it a versatile handle for constructing larger molecules. Key transformations include:

-

Oxidation to the corresponding 4-fluoro-2-methylbenzoic acid.

-

Reduction to 4-fluoro-2-methylbenzyl alcohol.

-

Reductive Amination to form various substituted benzylamines.

-

Condensation Reactions such as the Wittig reaction to form alkenes or aldol condensations.

-

Conversion to Oximes and Hydrazones , which are important intermediates for synthesizing nitriles or heterocyclic compounds.[12]

-

-

The Aromatic Ring: The directing effects of the substituents are crucial for any subsequent electrophilic aromatic substitution. The methyl group is an activating, ortho-para director, while the fluorine atom is a deactivating, ortho-para director. Their combined influence dictates the regioselectivity of further functionalization. The fluorine atom's high electronegativity also influences the electronic properties of the entire molecule.[2]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a foundational building block in synthesizing a diverse range of high-value compounds.[3]

-

Pharmaceutical Intermediates: It is a key precursor in the development of novel drug candidates.[3] Its structure is incorporated into active pharmaceutical ingredients (APIs) for various therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[3] The fluorinated moiety is often critical for achieving the desired pharmacokinetic profile of the final drug product.[4]

-

Agrochemicals: The compound is used to formulate effective and metabolically stable pesticides and herbicides.[3]

-

Specialty Chemicals: Beyond life sciences, it finds applications in the synthesis of dyes, polymers, and advanced materials where specific electronic properties imparted by the fluorine atom are desired.[1]

-

Flavor and Fragrance: The benzaldehyde scaffold is a classic component in the flavor and fragrance industry, and this substituted variant can be used to create unique aromatic profiles.[3]

Caption: From core compound to diverse applications.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and combustible liquid.[5][13]

-

Hazards: It is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[5][6][13]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat, is mandatory.[5][14] Avoid inhalation of vapors and direct contact with skin and eyes.[5][13] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[5] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]

Exemplary Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzaldoxime

This protocol details the conversion of the aldehyde to its corresponding oxime, a common step in the synthesis of nitriles or other derivatives. This procedure is adapted from methodologies described in the patent literature.[12]

Objective: To convert this compound to 4-fluoro-2-methylbenzaldoxime.

Materials:

-

This compound (1 equivalent)

-

Hydroxylamine hydrochloride (1.1 equivalents)

-

Sodium carbonate or other suitable base (1.2 equivalents)

-

Ethanol (as solvent)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable volume of ethanol.

-

Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and the base (e.g., sodium carbonate).

-

Reaction Execution: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde. The reaction is typically carried out at room temperature (20-25 °C).[12]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up: Once the reaction is complete, the reaction mixture may be concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-methylbenzaldoxime.

-

Characterization: The final product can be further purified by recrystallization if necessary and characterized by NMR and MS to confirm its structure and purity.

This protocol serves as a template, and specific quantities and conditions should be optimized based on the scale of the reaction and available laboratory equipment.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde handle and the modulating effects of its fluoro and methyl substituents provides chemists with a powerful platform for innovation. From enhancing the pharmacokinetic properties of next-generation pharmaceuticals to creating novel materials, the applications of this versatile building block continue to expand. A thorough understanding of its properties, reactivity, and handling is paramount for any scientist looking to leverage its full potential in research and development.

References

- 1. innospk.com [innospk.com]

- 2. CAS 63082-45-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chembk.com [chembk.com]

- 6. This compound | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:63082-45-1 | Chemsrc [chemsrc.com]

- 8. This compound|lookchem [lookchem.com]

- 9. PubChemLite - this compound (C8H7FO) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 12. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 4-Fluoro-2-methylbenzaldehyde: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of 4-Fluoro-2-methylbenzaldehyde (CAS No. 63082-45-1), a key fluorinated aromatic aldehyde. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond a simple catalog of properties to explain the causality behind its reactivity and utility. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and critical role as a building block in the development of pharmaceuticals and advanced materials.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₈H₇FO, is a structurally distinct aromatic aldehyde. The molecule incorporates a benzaldehyde core substituted with a methyl group at the ortho position (C2) and a fluorine atom at the para position (C4). This specific substitution pattern is not accidental; it is engineered to modulate the electronic properties and reactivity of the aldehyde functional group, making it a valuable intermediate in multi-step organic synthesis.[1][2]

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon.[3] This is somewhat counterbalanced by its electron-donating mesomeric effect (+M). The methyl group, in contrast, is a weak electron-donating group. This electronic interplay governs the molecule's reactivity, which will be discussed in detail in Section 3.

A summary of its core physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 63082-45-1 | [4][5] |

| Molecular Formula | C₈H₇FO | [4][5] |

| Molecular Weight | 138.14 g/mol | [4][6] |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Density | ~1.144 - 1.16 g/cm³ at 25 °C | [6][7] |

| Boiling Point | 206.7 ± 20.0 °C at 760 mmHg; 87 °C at 14 mmHg; 62 °C at 2 mmHg | [6][7][8] |

| Flash Point | 82 - 89.2 °C | [5][7][8] |

| Refractive Index (n20D) | ~1.53 | [6] |

| Purity | ≥ 95% (GC) | [6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [7] |

Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. While experimental spectra for this specific compound are not widely published, we can predict its signature based on established principles and data from analogous structures, such as 4-fluorobenzaldehyde and 2-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the methyl protons.

-

Aldehyde Proton (-CHO): A singlet, significantly downfield (δ ≈ 10.0-10.3 ppm), due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ ≈ 7.0-7.9 ppm). The proton ortho to the aldehyde group will be the most downfield. Spin-spin coupling between the protons and with the fluorine atom (J-coupling) will result in complex splitting patterns (doublets, doublet of doublets).

-

Methyl Protons (-CH₃): A singlet in the upfield region (δ ≈ 2.5-2.7 ppm).

-

-

¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon, six aromatic carbons, and one methyl carbon.

-

Carbonyl Carbon (C=O): A signal in the far downfield region (δ ≈ 190-192 ppm).

-

Aromatic Carbons (Ar-C): Six distinct signals. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).[3] Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ ≈ 20-22 ppm).

-

Mass Spectrometry (MS) (Predicted)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern is expected to be characteristic of benzaldehydes.

-

[M-H]⁺ (m/z 137): Loss of the aldehydic hydrogen radical, often a very abundant peak.[9]

-

[M-CHO]⁺ (m/z 109): Loss of the formyl radical (•CHO) to give the 4-fluoro-2-methylphenyl cation.

-

Tropylium Ion Analogs: Further fragmentation may occur, though the initial losses are most diagnostic.

The fragmentation pathway can be visualized as follows:

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. Key expected absorptions include:

-

C=O Stretch: A strong, sharp peak around 1700-1710 cm⁻¹, characteristic of an aromatic aldehyde.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

-

C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

PubChem confirms the availability of experimental FT-IR and Raman spectra for this compound.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional components: the aldehyde group, the fluorine atom, and the methyl group.

-

Aldehyde Group: This is the primary site of reactivity, susceptible to nucleophilic attack. It readily undergoes reactions such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, and condensation reactions (e.g., Wittig, aldol).[1][10]

-

Fluorine Atom: As an electron-withdrawing group, the para-fluorine substituent increases the partial positive charge on the carbonyl carbon, making the aldehyde more reactive toward nucleophiles compared to unsubstituted benzaldehyde.[3] This enhanced reactivity is a key feature exploited by synthetic chemists.

-

Methyl Group: The ortho-methyl group provides some steric hindrance around the aldehyde, which can influence the regioselectivity of certain reactions.

Representative Reaction: Oxime Formation

A well-documented transformation is the reaction with hydroxylamine hydrochloride to form 4-fluoro-2-methylbenzaldoxime. This is a standard condensation reaction that serves as a reliable quality control check and a gateway to further synthetic transformations, such as the preparation of nitriles.

-

Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a protic solvent such as ethanol.

-

Addition: Add hydroxylamine hydrochloride (approx. 1.1 eq) and a mild base (e.g., sodium carbonate or sodium bicarbonate, approx. 1.5 eq) to the solution. The base is critical to neutralize the HCl released from the hydroxylamine salt, liberating the free nucleophile.

-

Reaction: Stir the mixture at ambient temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude oxime product.

-

Purification: If necessary, the product can be purified by recrystallization or column chromatography.

This self-validating protocol relies on a straightforward reaction whose completion is easily verified, ensuring the integrity of the starting material and producing a key downstream intermediate.

Caption: Workflow for the synthesis of 4-fluoro-2-methylbenzaldoxime.

Synthesis Pathway

Producing this compound involves sophisticated organic synthesis techniques, typically starting from fluorinated aromatic precursors.[5] While multiple routes are possible, a common and logical approach is the formylation of 1-fluoro-3-methylbenzene (m-fluorotoluene). The directing effects of the substituents (-F is ortho, para-directing; -CH₃ is ortho, para-directing) favor substitution at the positions ortho and para to each group. The position that is para to the fluorine and ortho to the methyl group is sterically and electronically favored for electrophilic substitution.

A plausible industrial method would be a variation of the Gattermann-Koch or Vilsmeier-Haack reaction. For instance, a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis, as described for the synthesis of the corresponding benzoic acid, provides a strong precedent for this approach.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile synthetic intermediate.

Pharmaceutical Development

Fluorine has become an indispensable element in modern drug discovery.[6] Its strategic incorporation into a drug candidate can profoundly modulate key properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can significantly increase a drug's half-life.[4]

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding affinity and potency.[4]

-

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[9]

This compound serves as a key building block for introducing the 4-fluoro-2-methylphenyl moiety into larger, more complex molecules. It is cited in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[2][6]

Agrochemicals and Specialty Materials

Beyond pharmaceuticals, this compound is used to synthesize effective pesticides and herbicides.[2][6] In materials science, the unique electronic properties imparted by the fluorine atom make it a valuable precursor for specialty polymers, dyes, and resins where specific functionalities are required.[5]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, open flames, and strong oxidizing agents.[5] It is listed as air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen) is advisable to maintain purity.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed molecule that leverages the unique properties of fluorine to enhance reactivity and impart desirable characteristics to downstream products. Its well-defined physical properties, predictable reactivity, and crucial role in the synthesis of high-value compounds in the pharmaceutical and materials science sectors underscore its importance. This guide provides the foundational knowledge for researchers and developers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. This compound | CAS#:63082-45-1 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Fluoro-4-methylbenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

4-Fluoro-2-methylbenzaldehyde molecular structure and weight

An In-Depth Technical Guide to 4-Fluoro-2-methylbenzaldehyde: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles of this compound, moving beyond a simple data sheet to provide actionable insights into its structure, characterization, synthesis, and reactivity. The focus is on the causality behind its utility, particularly as a strategic building block in modern medicinal chemistry.

Foundational Profile and Molecular Architecture

This compound (CAS No. 63082-45-1) is a disubstituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture is defined by a benzaldehyde core functionalized with a methyl group at the ortho position (C2) and a fluorine atom at the para position (C4) relative to the formyl group.

This specific substitution pattern is not arbitrary. The methyl group provides steric influence and can participate in further synthetic modifications, while the fluorine atom leverages the well-established "fluorine effect" in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4]

Molecular Formula: C₈H₇FO[2][5]

Molecular Weight: 138.14 g/mol [2]

IUPAC Name: this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The bulk properties of a compound are critical for its handling, storage, and application in synthetic protocols. The data below is aggregated from chemical supplier and database information.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Boiling Point | 87 °C at 14 mmHg; 62 °C at 2 mmHg | [1][2][5] |

| Density | ~1.144 - 1.16 g/cm³ at 25 °C | [2][5] |

| Flash Point | ~82 - 89.2 °C | [1][5][6] |

| Refractive Index (n20/D) | ~1.526 - 1.53 | [1][2][5] |

| Purity | Typically ≥95% (GC) | [2][7] |

Spectroscopic Characterization: A Structural Verification Protocol

Unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed "fingerprint" of this compound, ensuring identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. The methyl (CH₃) protons will be visible as a singlet further upfield, typically around δ 2.4 ppm.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The most downfield signal corresponds to the carbonyl carbon of the aldehyde (δ ~190 ppm). Aromatic carbons appear between δ 110-170 ppm, with the carbon directly bonded to fluorine showing a characteristic large one-bond coupling constant (¹JCF). The methyl carbon signal appears upfield (δ ~20 ppm).[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A strong, sharp absorption band around 1700-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Aldehydic C-H stretching often produces two weaker bands between 2800-2900 cm⁻¹ and 2700-2800 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region, and a strong C-F stretching band is expected around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) spectrum will show a molecular ion peak (M⁺) at m/z = 138. A prominent M-1 peak (m/z = 137), corresponding to the loss of the aldehydic hydrogen, is also characteristic of benzaldehydes.

Synthesis and Manufacturing Considerations

The production of this compound requires precise control over reaction conditions to achieve high yields and purity, typically starting from fluorinated aromatic precursors.[1] A common industrial approach involves the formylation of a substituted toluene derivative.

Caption: Generalized workflow for the synthesis of this compound.

One plausible synthetic route is the Friedel-Crafts acylation of m-fluorotoluene followed by subsequent transformation, or direct formylation reactions.[10] The key challenge in such syntheses is regioselectivity—directing the incoming formyl group to the desired position on the aromatic ring while minimizing the formation of other isomers. The choice of catalyst, solvent, and temperature is paramount to steering the reaction toward the desired 4-fluoro-2-methyl product.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its aldehyde group, making it a versatile precursor for a wide range of more complex molecules.[1][2]

Caption: Key chemical transformations of the aldehyde functional group.

Its primary application lies in serving as an intermediate for organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] The aldehyde can be readily converted into carboxylic acids, alcohols, amines, alkenes, and various heterocyclic systems.[3][11] In drug development, this compound is used to synthesize anti-inflammatory and anti-cancer agents, where the fluorinated phenyl moiety contributes to the final API's efficacy.[2]

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzaldoxime

This protocol describes a self-validating experimental procedure for a common transformation of the title compound, based on a method disclosed in the patent literature.[11] This reaction is a foundational step for converting the aldehyde into other functional groups like nitriles.

Causality: The conversion of an aldehyde to an oxime is a robust and high-yielding condensation reaction. It proceeds via nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon. This protocol is chosen for its reliability and its utility in multi-step syntheses, for example, in the production of 4-fluoro-2-methylbenzonitrile.[11]

Materials & Equipment:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium carbonate or triethylamine)

-

Solvent (e.g., ethanol or a mixture of water and an organic solvent)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin-Layer Chromatography (TLC) plate (silica gel), developing chamber, and UV lamp

-

Separatory funnel and standard glassware for workup

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (approx. 1.1-1.5 eq) and the base (approx. 1.1-1.5 eq) in water or the same solvent to the flask. The base is crucial as it liberates the free hydroxylamine nucleophile from its hydrochloride salt.

-

Reaction Execution: Stir the mixture at room temperature (20-25 °C).[11] The reaction is typically complete within a few hours.

-

Self-Validation (In-Process Control): Monitor the reaction's progress using TLC. Spot the reaction mixture alongside the starting material on a silica gel plate. A complete reaction is indicated by the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot (the oxime).

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylbenzaldoxime.

-

-

Purification (Final Quality Control): If necessary, purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product with high purity.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

-

Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[5] It is also a combustible liquid.[12]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13] Avoid breathing vapors and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] It is recommended to store under an inert atmosphere (e.g., nitrogen) as the aldehyde group can be sensitive to air oxidation over time.[5][12] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for advanced synthesis. Its unique combination of a reactive aldehyde handle, a sterically influencing methyl group, and a pharmacologically beneficial fluorine atom makes it a valuable asset for researchers in drug discovery and materials science. Understanding its molecular structure, reactivity, and handling requirements allows scientists to fully leverage its potential in creating novel and impactful chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS#:63082-45-1 | Chemsrc [chemsrc.com]

- 7. This compound|lookchem [lookchem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 9. rsc.org [rsc.org]

- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-methylbenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Fluoro-2-methylbenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach to understanding and predicting the behavior of this compound in various organic solvents. For researchers, scientists, and drug development professionals, this guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇FO.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63082-45-1 | [1][3] |

| Molecular Formula | C₈H₇FO | [1][3] |

| Molecular Weight | 138.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 87 °C at 14 mmHg | [1] |

| Density | Approximately 1.0 - 1.1 g/cm³ | [1] |

| Flash Point | 82 °C | [1] |

| Structure |

The presence of a polar carbonyl group and a highly electronegative fluorine atom, contrasted with a nonpolar aromatic ring and a methyl group, results in a molecule of moderate polarity. This structural duality is key to its solubility behavior.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7][8] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Polarity and Intermolecular Forces

The primary intermolecular forces at play for this compound are:

-

Dipole-dipole interactions: Arising from the polar carbonyl (C=O) group.

-

London dispersion forces: Present due to the aromatic ring and the overall electron cloud of the molecule.

-

Potential for weak hydrogen bonding: The oxygen atom of the aldehyde can act as a hydrogen bond acceptor.[9]

Based on its structure, this compound is expected to be:

-

Sparingly soluble in water: The nonpolar aromatic ring and methyl group outweigh the polarity of the carbonyl and fluoro groups.

-

Soluble in a range of organic solvents: Its moderate polarity suggests miscibility with many common organic solvents.[10][11]

Predicted Solubility in Solvent Classes

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Can engage in hydrogen bonding with the carbonyl oxygen. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the carbonyl group.[9] |

| Nonpolar Aprotic | Hexane, Toluene | Moderate to High | London dispersion forces will facilitate dissolution, particularly with aromatic solvents like toluene due to π-π stacking. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the aldehyde. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for precise applications.[12] The following protocols provide systematic approaches for both qualitative and quantitative solubility assessment.

Workflow for Solubility Testing

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-Fluoro-2-methylbenzaldehyde: Safety, Handling, and Synthetic Applications

For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized reagents is paramount. This guide provides a comprehensive technical overview of 4-Fluoro-2-methylbenzaldehyde (CAS No. 63082-45-1), a key building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] This document moves beyond a standard safety data sheet (SDS) to offer practical insights and detailed protocols, ensuring both operational safety and experimental integrity.

Compound Profile and Significance

This compound, with the molecular formula C₈H₇FO, is a substituted aromatic aldehyde.[1][2][3] The presence of a fluorine atom and a methyl group on the benzaldehyde scaffold imparts unique reactivity and metabolic properties to its derivatives.[1][2] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Consequently, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents, as well as specialized polymers and agrochemicals.[1]

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 138.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | Approx. 1.1 g/cm³ | [2][4][5] |

| Boiling Point | 87 °C at 14 mmHg; ~206.7 °C at 760 mmHg | [2][4][5] |

| Flash Point | 82 °C | [2][5] |

| Storage Temperature | 2 - 8 °C, under inert gas | [1] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] A thorough understanding of its potential hazards is the foundation of safe handling.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H318/H319: Causes serious eye damage/irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H227: Combustible liquid.

The primary routes of exposure are inhalation, skin contact, and eye contact. The irritant nature of this aldehyde necessitates stringent controls to prevent direct contact. While comprehensive toxicological data for this specific molecule is not extensively published, related benzaldehydes can be harmful if swallowed.[6]

Core Safety Protocols and Handling Procedures

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and established standard operating procedures (SOPs), is critical.

Engineering Controls and Laboratory Setup

-

Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The following ensemble provides a robust barrier against exposure:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[8][9] Gloves should be inspected for integrity before each use and disposed of properly after handling.[8][9]

-

Body Protection: A flame-retardant laboratory coat and, for larger quantities, an impervious apron are required to prevent skin contact.[8]

Storage and Stability

To maintain its integrity and prevent hazardous reactions, this compound requires specific storage conditions.

-

Temperature: Store in a cool, dry, well-ventilated area, ideally refrigerated at 2-8°C.[1]

-

Atmosphere: Due to the potential for oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[8][10] Also, avoid heat, flames, and sparks as it is a combustible liquid.[8][10]

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

-

Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[7] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

-

Major Spills: Evacuate the area immediately and alert emergency personnel.[7] Prevent the spill from entering drains or waterways.[7]

Exposure First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][11]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[11] If irritation persists, seek medical attention.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Application in Synthesis: A Sample Protocol

The reactivity of the aldehyde group makes this compound a versatile precursor. A common transformation is reductive amination to form substituted benzylamines, a core structure in many pharmaceuticals.

Protocol: Reductive Amination of this compound

This protocol describes a representative, small-scale synthesis and should be adapted and optimized for specific substrates and equipment. A thorough risk assessment must be performed before commencing any new experimental work.

Objective: To synthesize N-benzyl-4-fluoro-2-methylaniline.

Reagents & Equipment:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM, anhydrous)

-

Acetic acid (glacial)

-

Round-bottom flask with stir bar

-

Septa and needles for inert atmosphere

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, add this compound (1.0 eq) and aniline (1.0 eq) to a dry round-bottom flask containing anhydrous DCM (approx. 0.2 M concentration).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: STAB is a moisture-sensitive reducing agent; handle it quickly. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Disposal Considerations

All waste generated from handling and using this compound must be treated as hazardous waste.

-

Chemical Waste: Collect all residual chemical and contaminated materials (e.g., absorbent, gloves, TLC plates) in a designated, properly labeled hazardous waste container.[6][9][11]

-

Disposal Route: Dispose of the waste through a licensed environmental disposal company, following all local, state, and federal regulations.[6][9][11]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while upholding the highest standards of laboratory safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:63082-45-1 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4-Fluoro-2-methylbenzaldehyde: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Fluoro-2-methylbenzaldehyde (CAS No: 63082-45-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and utilization in complex synthetic pathways.

Introduction

This compound, with the molecular formula C₈H₇FO, is a substituted aromatic aldehyde.[1] Its chemical structure, featuring a fluorine atom and a methyl group on the benzaldehyde framework, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its electronic and structural properties. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the foundational knowledge necessary for its application in research and development.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing aldehyde and fluorine groups, and the electron-donating methyl group, significantly influences the chemical environment of each atom, which is reflected in the spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - |

| Aromatic (Ar-H) | 7.0 - 7.9 | Multiplets (m) | J(H,H) and J(H,F) |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | - |

-

Aldehyde Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and will appear as a sharp singlet far downfield.

-

Aromatic Protons: The three aromatic protons will appear as a complex set of multiplets due to both proton-proton (ortho, meta) and proton-fluorine couplings.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region of the spectrum.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as splitting of the carbon signals.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A greater number of scans is typically necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation:

Based on typical values for similar structures, the ¹³C NMR spectrum is expected to show the following signals:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Aldehyde (C=O) | 190 - 192 | Singlet (s) or Doublet (d) |

| Aromatic (C-F) | 160 - 165 | Doublet (d) |

| Aromatic (C-CHO) | 135 - 140 | Doublet (d) |

| Aromatic (C-CH₃) | 140 - 145 | Doublet (d) |

| Aromatic (C-H) | 115 - 135 | Doublet (d) |

| Methyl (-CH₃) | 20 - 22 | Singlet (s) |

-

The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[3] A small drop of the liquid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be taken first.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for its functional groups:[3]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aldehyde) | 2850 - 2750 (often two bands) |

| C=O stretch (aldehyde) | 1710 - 1690 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | 1250 - 1000 |

The strong carbonyl (C=O) absorption is a key diagnostic feature for the aldehyde group.

Figure 2: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).

-

Data Processing: The software generates a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation:

The molecular formula of this compound is C₈H₇FO, with a calculated molecular weight of approximately 138.14 g/mol .[3][4]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (m/z ≈ 138).

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the entire formyl group (M-29). The presence of the fluoro and methyl substituents will also influence the fragmentation, leading to a unique pattern that can be used for identification.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and identification of this compound. The data and protocols presented in this guide serve as a valuable resource for scientists, enabling them to confidently verify the structure and purity of this important synthetic intermediate. A thorough understanding of its spectroscopic properties is essential for its effective use in the development of new pharmaceuticals and other high-value chemical products.

References

commercial sources and suppliers of 4-Fluoro-2-methylbenzaldehyde

An In-depth Technical Guide to Commercial Sources and Suppliers of 4-Fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. The unique properties imparted by fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Among the vast array of fluorinated building blocks, this compound stands out as a versatile and highly valuable intermediate. Its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals makes a comprehensive understanding of its commercial sourcing and quality assessment paramount for any research and development endeavor.[1] This guide, written from the perspective of a senior application scientist, aims to provide a technical and practical framework for navigating the commercial landscape of this compound, ensuring the procurement of high-quality material essential for reproducible and successful research.

The Molecular Profile of this compound

This compound, with the CAS number 63082-45-1, is an aromatic aldehyde featuring a fluorine atom at the C4 position and a methyl group at the C2 position of the benzene ring.[1][2] This specific substitution pattern confers a unique reactivity profile, making it a sought-after starting material in multi-step organic synthesis.[1][3]

| Property | Value | Significance for the Researcher |

| Molecular Formula | C8H7FO | Provides the elemental composition. |

| Molecular Weight | 138.14 g/mol | Essential for stoichiometric calculations in reaction planning.[4][5] |

| Appearance | Colorless to pale yellow liquid | A visual check for potential degradation or impurities.[2][3] |

| Boiling Point | 87 °C at 14 mmHg | Important for purification via distillation and for assessing thermal stability.[2] |

| Density | ~1.144 - 1.16 g/cm³ | Useful for volume-to-mass conversions in the laboratory.[1][2] |

| Purity | Typically ≥95% (GC) | A critical parameter that directly impacts reaction outcomes and impurity profiles of subsequent products.[1][4] |

The presence of the aldehyde functional group allows for a wide range of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and aldol condensations. The fluorine atom, with its high electronegativity, and the methyl group can influence the electronic properties and steric environment of the molecule, which can be strategically exploited in drug design to modulate biological activity.[3]

Navigating the Commercial Supplier Landscape

The global market for this compound is comprised of a diverse range of suppliers, from large-scale manufacturers to specialized chemical distributors. A researcher's choice of supplier can have a significant impact on the quality, consistency, and cost-effectiveness of their research.

Key Commercial Suppliers

A survey of the market reveals several reputable suppliers that offer this compound for research and development purposes. It is crucial to note that availability and product specifications can vary between suppliers and regions.

| Supplier | Purity Specification | Noteworthy Points |

| TCI (Tokyo Chemical Industry) | >95.0% (GC) | A well-established supplier with a global presence, offering various pack sizes suitable for research.[4][6] |

| Chem-Impex | ≥ 95% (GC) | Provides this compound as a key aromatic aldehyde for pharmaceutical and agrochemical synthesis.[1] |

| Oakwood Chemical | Not explicitly stated, but offers various quantities. | A US-based supplier known for a wide range of specialty chemicals.[5] |

| J&K Scientific | 97% | Offers detailed product information and documentation on their website.[7] |

| Alfa Chemistry | Not explicitly stated, but designed for research and industrial production. | An ISO 9001:2015 certified supplier.[8] |

| Home Sunshine Pharma | ≥98.0% | A China-based manufacturer and supplier specializing in APIs and intermediates.[2] |

This table is not exhaustive but provides a starting point for researchers to identify potential suppliers. It is always recommended to obtain the most current information directly from the supplier's website or by contacting their sales representatives.

The Manufacturer vs. Distributor Dynamic

Understanding the distinction between a manufacturer and a distributor is crucial for strategic sourcing.

-

Manufacturers: These entities synthesize the compound in-house. Sourcing directly from a manufacturer, especially for larger quantities, can often lead to more competitive pricing and a more direct line of communication regarding technical specifications and quality control.[9] Chinese and Indian manufacturers are prominent in the production of this intermediate.[9][10]

-

Distributors: These companies source chemicals from various manufacturers and provide a convenient, localized supply chain. For researchers requiring smaller, readily available quantities, distributors like Fisher Scientific (stocking TCI products) or Thermo Scientific Chemicals (formerly Alfa Aesar) are excellent options.[4][11][12]

The optimal choice depends on the scale of the research, budget constraints, and the required level of documentation and technical support.

A Scientist's Guide to Supplier Qualification

The quality of your starting materials is a critical determinant of your experimental success. A rigorous supplier qualification process is not merely an administrative task but a fundamental aspect of good scientific practice.

The Primacy of Documentation: Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

Before placing an order, always request and scrutinize the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

-

Certificate of Analysis (CoA): This document provides lot-specific data on the purity and physical properties of the compound. Key information to look for includes:

-

Purity: Determined by a reliable analytical method, most commonly Gas Chromatography (GC).

-

Identity Confirmation: Methods such as ¹H NMR or FTIR should be used to confirm the chemical structure.

-

Date of Analysis: Ensures the data is recent and relevant.

-

-

Safety Data Sheet (SDS): This document contains crucial information on the safe handling, storage, and disposal of the chemical.[7] It also provides hazard identification and first-aid measures.[2]

A Workflow for Rigorous Supplier Selection

The following diagram illustrates a systematic approach to selecting a supplier for this compound.

In-House Quality Control: Trust but Verify

While a supplier's CoA provides valuable information, it is prudent for research organizations, particularly in drug development, to perform in-house quality control on incoming batches of critical reagents.

Recommended Analytical Techniques

-

Gas Chromatography (GC): The gold standard for assessing the purity of volatile compounds like this compound. It can effectively separate the main component from residual solvents and other organic impurities.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of structurally related impurities. The integration of signals can also provide a semi-quantitative measure of purity.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups (e.g., the aldehyde C=O stretch).

Practical Application: A Representative Experimental Protocol

To illustrate the importance of using high-quality this compound, consider the following representative protocol for a reductive amination reaction, a common transformation in pharmaceutical synthesis.

Synthesis of N-benzyl-1-(4-fluoro-2-methylphenyl)methanamine

Objective: To synthesize the target amine via reductive amination of this compound with benzylamine.

Materials:

-

This compound (Purity ≥97%, from a qualified supplier)

-

Benzylamine (High purity)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.05 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The use of high-purity aldehyde is critical here to avoid side reactions from impurities.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The exotherm should be controlled by the rate of addition.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(4-fluoro-2-methylphenyl)methanamine.

Rationale for Experimental Choices:

-

High Purity Aldehyde: The use of high-purity this compound is essential to ensure a clean reaction profile, minimizing the formation of byproducts and simplifying purification.

-

Sodium Triacetoxyborohydride: This is a mild and selective reducing agent for imines, which is less prone to reducing the starting aldehyde than other borohydrides.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediate imine and reduce the reaction yield.

Conclusion: A Foundation for Scientific Excellence

The successful outcome of research and development projects hinges on the quality and reliability of the starting materials. This compound is a powerful tool in the arsenal of the synthetic chemist, but its effective use is predicated on a thorough understanding of its commercial sources and a rigorous approach to supplier qualification. By implementing the strategies outlined in this guide—from scrutinizing supplier documentation to performing in-house quality control—researchers and drug development professionals can build a solid foundation for their scientific endeavors, ensuring the integrity and reproducibility of their results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 63082-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. innospk.com [innospk.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | 63082-45-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound suppliers USA [americanchemicalsuppliers.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. H26626.06 [thermofisher.com]

- 12. 2-Fluoro-4-methylbenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

4-Fluoro-2-methylbenzaldehyde: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-2-methylbenzaldehyde (CAS No. 63082-45-1), a pivotal building block in contemporary organic synthesis. We will dissect its physicochemical properties, delve into the mechanistic nuances of its reactivity, and present detailed, field-proven protocols for its application in key synthetic transformations. The strategic positioning of the fluoro and methyl groups on the benzaldehyde scaffold imparts unique electronic and steric characteristics, making it an invaluable precursor for a diverse array of high-value molecules. This guide will illuminate its role in the synthesis of complex pharmaceuticals, including kinase inhibitors and antidiabetic agents, as well as its utility in the agrochemical and materials science sectors. Through a blend of theoretical grounding and practical application, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: The Strategic Advantage of this compound

This compound has emerged as a specialized and highly sought-after aromatic aldehyde in the fine chemicals industry.[1][2] Its utility stems from a unique combination of a reactive aldehyde functionality, a metabolically robust fluorine atom, and a sterically influential methyl group. This trifecta of features allows for precise control over synthetic outcomes and the targeted modulation of physicochemical properties in the final molecule.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][3] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's absorption and distribution.[1] The ortho-methyl group, in turn, can influence the conformation of the molecule and provide steric shielding, further impacting its interaction with biological targets.[4] This guide will explore how these inherent properties of this compound are exploited in the synthesis of complex and biologically active compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthetic planning.

| Property | Value | Source(s) |

| CAS Number | 63082-45-1 | [1][2] |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [2][5] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | ~1.1 g/cm³ | [1] |

| Boiling Point | 87 °C at 14 mmHg | [1] |

| Flash Point | 82 °C | [1] |

| Refractive Index | ~1.526 | [1] |

| Storage | Store at 2-8 °C in a cool, well-ventilated area | [2] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the aldehydic proton (~10 ppm), a singlet for the methyl protons (~2.5 ppm), and distinct signals in the aromatic region (7-8 ppm) corresponding to the three aromatic protons. The coupling patterns will be influenced by the fluorine atom.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon (~190 ppm), along with signals for the methyl carbon and the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1690-1715 cm⁻¹. C-H stretching frequencies for the aldehyde and aromatic ring, as well as the C-F stretch, will also be present.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 138.14).[6]

Core Synthetic Transformations

The aldehyde functional group is the primary center of reactivity in this compound, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic nature of the aromatic ring, influenced by the electron-withdrawing fluorine and electron-donating methyl group, modulates the reactivity of the aldehyde.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

introduction to the reactivity of 4-Fluoro-2-methylbenzaldehyde

An In-Depth Technical Guide to the Reactivity of 4-Fluoro-2-methylbenzaldehyde

Foreword: A Molecule of Strategic Importance